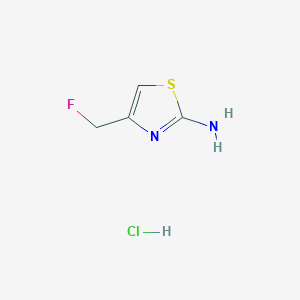

4-(Fluoromethyl)-1,3-thiazol-2-amine hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Fluorinated compounds, like “4-(Fluoromethyl)-1,3-thiazol-2-amine hydrochloride”, are widely used in various fields such as molecular imaging, pharmaceuticals, and materials . The introduction of fluorine atoms into organic compound molecules can give these compounds new functions and improve their performance .

Synthesis Analysis

The synthesis of fluorinated compounds has attracted more and more attention from biologists and chemists . Enzymatic synthesis methods, including the direct formation of the C-F bond by fluorinase, are considered effective and promising .Molecular Structure Analysis

The structure of fluorinated compounds is crucial to their function. For instance, the loop structure of fluorinase is key to forming the C-F bond .Chemical Reactions Analysis

Fluorinated compounds undergo various chemical reactions. For example, enzymatic pathways are used for the synthesis of fluorinated compounds .Wissenschaftliche Forschungsanwendungen

Quantum Chemical and Molecular Dynamics Simulation Studies : This compound has been studied in the context of corrosion inhibition performances on iron metal. Density functional theory calculations and molecular dynamics simulations were performed to predict the corrosion inhibition performances of thiazole derivatives, including 2-amino-4-(4-fluorophenyl)-thiazole, against corrosion of iron metal. These studies provide insights into the binding energies on the Fe(110) surface and investigate the strength of interactions between the metal surface and thiazole derivatives, contributing to the understanding of corrosion inhibition mechanisms (Kaya et al., 2016).

Synthesis and Biological Activity of Thiazole Derivatives : Thiazole derivatives, including those related to 4-(Fluoromethyl)-1,3-thiazol-2-amine hydrochloride, have been synthesized and evaluated for their biological activities. For instance, the synthesis of novel fluoro 1,2,3-triazole tagged amino bis(benzothiazole) derivatives, which were screened for their antimicrobial and cytotoxic activity against human cancer cell lines, demonstrates the versatility of thiazole compounds in medicinal chemistry (Kumbhare et al., 2014).

Corrosion Inhibition by Halogen-substituted Thiazole Derivatives : A study on the inhibitory effects of halogen-substituted thiazole derivatives on mild steel corrosion in sulfuric acid at high temperatures revealed that these compounds, including 2-amino-4-(4-fluorophenyl)-thiazole, can effectively inhibit corrosion. The investigation covered electrochemical measurements, adsorption behaviors, and computational studies to understand the inhibition mechanisms and the influence of halogen substitution on their effectiveness (Gong et al., 2019).

Wirkmechanismus

While specific information on the mechanism of action of “4-(Fluoromethyl)-1,3-thiazol-2-amine hydrochloride” is not available, similar compounds like Difluoromethylornithine (DFMO, eflornithine) work by inhibiting ornithine decarboxylase (ODC), a powerful approach in the fight against diverse viruses, including SARS-CoV-2 .

Zukünftige Richtungen

The future development of fluorinated compounds is promising. They are used in imaging, medicine, materials science, and more . The research progress of enzymatic synthesis of fluorinated compounds is being summarized, and the significance of enzymatic methods for the synthesis of fluorinated compounds is being understood .

Eigenschaften

IUPAC Name |

4-(fluoromethyl)-1,3-thiazol-2-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5FN2S.ClH/c5-1-3-2-8-4(6)7-3;/h2H,1H2,(H2,6,7);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAXZTPAWUNUZFK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(S1)N)CF.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6ClFN2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 2-[2-(4-fluorophenyl)sulfonylacetyl]imino-3,4-dimethyl-1,3-thiazole-5-carboxylate](/img/structure/B2629847.png)

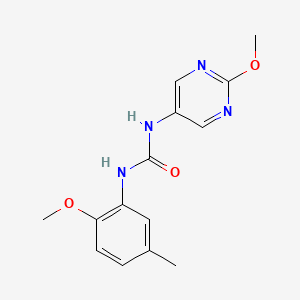

![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2629852.png)

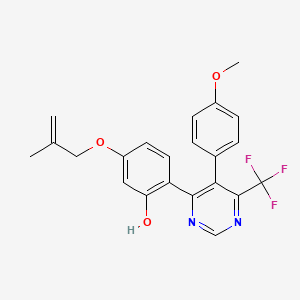

![N,N,6-trimethyl-2-{4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl}pyrimidin-4-amine](/img/structure/B2629854.png)

![3-[4-(Azidomethyl)phenyl]-2,4-diaza-3-boratricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaene](/img/structure/B2629862.png)

![ethyl 3-carbamoyl-2-(4-oxo-4H-chromene-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2629863.png)

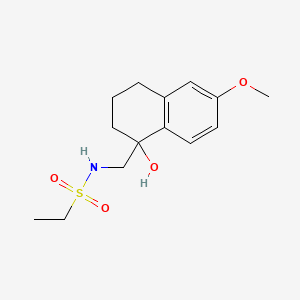

![N-(2-Cyclohexylpropan-2-yl)-4-[(prop-2-enoylamino)methyl]benzamide](/img/structure/B2629864.png)

![(E)-4-(Dimethylamino)-N-[[6-(trifluoromethyl)pyridin-3-yl]methyl]but-2-enamide](/img/structure/B2629866.png)